molecular formula C6H12N2O2 B112782 2-Amino-1-morpholinoethanone CAS No. 56414-96-1

2-Amino-1-morpholinoethanone

Cat. No.: B112782
CAS No.: 56414-96-1
M. Wt: 144.17 g/mol
InChI Key: IKNPVOCSVYGOLC-UHFFFAOYSA-N
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Description

2-Amino-1-morpholinoethanone is an organic compound with the molecular formula C6H12N2O2. It is characterized by the presence of an amino group and a morpholine ring attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-morpholinoethanone can be achieved through several methods. One common approach involves the reaction of morpholine with an appropriate amino ketone precursor under controlled conditions. For instance, the reaction of morpholine with 2-chloroacetone in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-morpholinoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-1-morpholinoethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The amino group and morpholine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    2-Amino-1-piperidinone: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-Amino-1-pyrrolidinone: Contains a pyrrolidine ring.

    2-Amino-1-thiomorpholinone: Features a thiomorpholine ring.

Uniqueness: 2-Amino-1-morpholinoethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall functionality compared to similar compounds .

Properties

IUPAC Name

2-amino-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5-6(9)8-1-3-10-4-2-8/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNPVOCSVYGOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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